molecular formula C6H3Cl2NO4S B3034344 2-Chloro-3-nitrobenzene-1-sulfonyl chloride CAS No. 15945-25-2

2-Chloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3034344
CAS No.: 15945-25-2
M. Wt: 256.06 g/mol
InChI Key: XVHPRYPYHDUEAH-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a nitro group (-NO₂) at position 3, and a sulfonyl chloride (-SO₂Cl) group at position 1. Its molecular formula is C₆H₃Cl₂NO₄S, with a molecular weight of approximately 266.07 g/mol (calculated from constituent atomic masses). The nitro and chlorine groups are strong electron-withdrawing substituents, which enhance the electrophilicity of the sulfonyl chloride moiety, making it reactive toward nucleophiles like amines or alcohols.

Properties

IUPAC Name

2-chloro-3-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHPRYPYHDUEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-chlorobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration: 2-Chlorobenzenesulfonyl chloride is treated with a nitrating mixture (HNO3 and H2SO4) to introduce the nitro group at the meta position relative to the chloro group.

    Purification: The reaction mixture is then quenched, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale nitration: Using industrial-grade nitric and sulfuric acids.

    Continuous flow reactors: To ensure efficient mixing and temperature control.

    Automated purification systems: For large-scale recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: Due to the presence of electron-withdrawing groups, the compound can participate in further substitution reactions.

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic substitution: Reagents like halogens (Cl2, Br2) and catalysts (FeCl3) are used.

    Nucleophilic substitution: Reagents include amines, alcohols, and bases like NaOH.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Major Products Formed

    Substitution reactions: Products include various substituted benzene derivatives.

    Reduction reactions: The major product is 2-chloro-3-aminobenzene-1-sulfonyl chloride.

Scientific Research Applications

2-Chloro-3-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for labeling and detection.

    Medicine: Utilized in the development of sulfonamide-based drugs.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects through electrophilic aromatic substitution and nucleophilic substitution mechanisms. The sulfonyl chloride group acts as an electrophile, facilitating reactions with nucleophiles. The nitro group, being an electron-withdrawing group, influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The positions of substituents significantly influence electronic and steric properties:

  • 2-Nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S, MW 221.61 g/mol): The nitro group at position 2 creates strong electron withdrawal, facilitating nucleophilic substitution. However, the absence of a chlorine substituent reduces steric hindrance compared to the target compound .
  • 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride (C₆H₂Cl₂FNO₄S, MW 274.06 g/mol): Multiple halogen substituents (Cl and F) and nitro groups increase molecular weight and reactivity, though the fluorine’s electronegativity may alter regioselectivity in reactions .

Halogen Type Comparison

  • 3-Fluoro-2-nitrobenzenesulfonyl chloride (C₆H₃ClFNO₄S, MW 247.61 g/mol): Fluorine’s higher electronegativity (vs.
  • 3-Chlorobenzenesulfonyl chloride (C₆H₄Cl₂O₂S, MW 211.07 g/mol): The absence of a nitro group results in lower electrophilicity, limiting its utility in reactions requiring activated sulfonyl chlorides .

Molecular Weight and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-3-nitrobenzene-1-sulfonyl chloride C₆H₃Cl₂NO₄S ~266.07 2-Cl, 3-NO₂, 1-SO₂Cl
2-Nitrobenzenesulfonyl chloride C₆H₄ClNO₄S 221.61 2-NO₂, 1-SO₂Cl
4-Methyl-3-nitrobenzenesulfonyl chloride C₇H₆ClNO₄S 235.65 3-NO₂, 4-CH₃, 1-SO₂Cl
3-Fluoro-2-nitrobenzenesulfonyl chloride C₆H₃ClFNO₄S 247.61 2-NO₂, 3-F, 1-SO₂Cl
3-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S 211.07 3-Cl, 1-SO₂Cl

Research Findings

In contrast, methyl groups (e.g., in 4-methyl-3-nitrobenzenesulfonyl chloride) donate electron density, reducing reactivity .

Steric Hindrance : The chlorine at position 2 introduces steric bulk, which may slow reactions compared to less hindered analogs like 2-nitrobenzenesulfonyl chloride .

Applications : Sulfonyl chlorides with nitro substituents are widely used in pharmaceutical intermediates (e.g., sulfonamide antibiotics) and agrochemicals. The target compound’s dual electron-withdrawing groups make it a candidate for synthesizing high-performance polymers or catalysts .

Biological Activity

Overview

2-Chloro-3-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of nitrobenzene, characterized by its chloro and nitro substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities and potential therapeutic applications.

  • Molecular Formula : C6H4ClN2O3S
  • Molecular Weight : 206.62 g/mol
  • Structure : Contains a benzene ring with a chlorine atom at the 2-position, a nitro group at the 3-position, and a sulfonyl chloride group.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. Notably, it acts as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in cancer cells. By inhibiting CA IX, this compound can disrupt pH regulation within tumor microenvironments, potentially leading to reduced tumor growth and proliferation.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against CA IX. This enzyme is crucial for maintaining acid-base balance in cancer cells, and its inhibition can lead to:

  • Altered cellular metabolism.
  • Induced apoptosis in cancer cells.
  • Enhanced efficacy of chemotherapeutic agents.

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent. Studies suggest that it disrupts biochemical pathways in bacteria, leading to cell death. The specific mechanisms may involve:

  • Disruption of cell wall synthesis.
  • Inhibition of protein synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Carbonic Anhydrase IX :
    • A study quantified the IC50 value for CA IX inhibition at approximately 12 μM , indicating moderate potency against this target .
    • The compound was validated through various assays including fluorescence polarization and surface plasmon resonance.
  • Antibacterial Activity :
    • In vitro assays demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the strain .
  • Synthesis and Applications :
    • The synthesis pathways for this compound involve chlorosulfonation and nitration reactions, which are critical for producing derivatives with enhanced biological activity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameCA IX Inhibition (IC50)Antimicrobial ActivityNotes
This compound~12 μMModerateEffective against several bacterial strains
4-Chloro-3-nitrobenzenesulfonamide~20 μMLowLess effective as an enzyme inhibitor
2-Chloro-4-nitrobenzenesulfonamide~15 μMModerateSimilar structure but different activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
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2-Chloro-3-nitrobenzene-1-sulfonyl chloride

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